molecular formula C10H15NO B1289804 4-Amino-3-tert-butylphenol CAS No. 24197-41-9

4-Amino-3-tert-butylphenol

Cat. No.: B1289804
CAS No.: 24197-41-9
M. Wt: 165.23 g/mol
InChI Key: OVHOFAIIJYAVEZ-UHFFFAOYSA-N
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Description

4-Amino-3-tert-butylphenol is an organic compound with the molecular formula C10H15NO It is a derivative of phenol, where the hydrogen atom at the para position is replaced by an amino group, and the hydrogen atom at the meta position is replaced by a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3-tert-butylphenol can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound, 4-nitro-3-tert-butylphenol, using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst. Another method involves the direct amination of 3-tert-butylphenol using ammonia or an amine under suitable conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes. The nitro compound is typically reduced using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

    Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of alkylated or acylated phenols.

Scientific Research Applications

4-Amino-3-tert-butylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of polymers and resins, where it acts as a stabilizer and antioxidant.

Mechanism of Action

The mechanism of action of 4-Amino-3-tert-butylphenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    4-tert-Butylphenol: Lacks the amino group, making it less reactive in certain chemical reactions.

    2-Amino-4-tert-butylphenol: The amino group is at a different position, leading to different chemical and biological properties.

    4-Amino-2-tert-butylphenol: Similar structure but different reactivity due to the position of the tert-butyl group.

Uniqueness: 4-Amino-3-tert-butylphenol is unique due to the specific positioning of the amino and tert-butyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-amino-3-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHOFAIIJYAVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599026
Record name 4-Amino-3-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24197-41-9
Record name 4-Amino-3-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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